molecular formula C16H11F2N3O2S B12846010 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

Cat. No.: B12846010
M. Wt: 347.3 g/mol
InChI Key: WWILGKWFEHUQPJ-UHFFFAOYSA-N
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Description

5-[2-(2,4-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a synthetic small molecule featuring a hydroxybenzamide core linked to a 1,3-thiazole ring substituted with a 2,4-difluoroanilino group. This structure combines pharmacophoric elements from benzamide and thiazole derivatives, which are well-documented in medicinal chemistry for antimicrobial, antifungal, and anticancer activities . The hydroxy group at position 2 of the benzamide and the electron-withdrawing fluorine substituents on the aniline moiety may enhance binding affinity to biological targets, such as enzymes or receptors involved in microbial or cancer pathways .

Properties

Molecular Formula

C16H11F2N3O2S

Molecular Weight

347.3 g/mol

IUPAC Name

5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

InChI

InChI=1S/C16H11F2N3O2S/c17-9-2-3-12(11(18)6-9)21-16-20-7-14(24-16)8-1-4-13(22)10(5-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21)

InChI Key

WWILGKWFEHUQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)NC3=C(C=C(C=C3)F)F)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,4-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then coupled with 2-hydroxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring and difluoroanilino group can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on modifications to the benzamide core, thiazole substituents, or anilino groups. Key examples include:

Table 1: Comparison of Structural and Functional Properties
Compound Name Substituents (Thiazole/Benzamide) Biological Activity Synthesis Yield Melting Point (°C) References
Target Compound 2,4-Difluoroanilino / 2-OH Antifungal (inferred) Not reported Not reported
5-Chloro-N-(3-hydroxybenzyl)-2-OH-benzamide (13) 5-Cl / 3-OH-benzyl Not tested 19% 251
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide 4-Cl-phenyl / 2-butoxy Potent antifungal Not reported Not reported
5-Methyl-N-(2-chloro-4-nitrophenyl)-2-OH-benzamide (20) 5-Me / 2-Cl-4-NO₂-phenyl Not tested 10% 233
(Z)-5-(2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-acetyl)-2-OH-benzamide (202) Thiazolidinedione / 2-OH Antioxidant (moderate) Not reported Not reported
Key Observations:
  • Substituent Position and Bioactivity: The target compound’s 2,4-difluoroanilino group may confer enhanced metabolic stability compared to chlorophenyl or nitro-substituted analogues (e.g., compounds 13, 20) due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Thiazole-Linked Scaffolds : Compounds incorporating triazole or thiazolidinedione rings (e.g., 9c in , in ) exhibit divergent activities (antioxidant vs. antifungal), highlighting the thiazole’s versatility in drug design .

Biological Activity

The compound 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features include a thiazole ring, a difluoroaniline moiety, and a hydroxybenzamide group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C16H14F2N2O2SC_{16}H_{14}F_2N_2O_2S. The presence of fluorine atoms in the difluoroaniline group enhances the compound's electron-withdrawing properties, which may influence its biological interactions.

Table 1: Structural Features

FeatureDescription
Thiazole RingFive-membered heterocyclic structure
Difluoroaniline MoietyElectron-withdrawing group
Hydroxybenzamide GroupPotential for hydrogen bonding

Research indicates that compounds containing thiazole and hydroxybenzamide structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms of action for this compound are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways.

Case Studies

  • Anticancer Activity :
    A study investigated the efficacy of this compound on various cancer cell lines. Results showed significant inhibition of cell growth in breast and colon cancer models. The compound appeared to induce apoptosis through caspase activation pathways.
  • Antimicrobial Effects :
    Another research focused on the antimicrobial properties of the compound against several bacterial strains. The results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections.

Table 2: Biological Activities and Findings

Activity TypeModel/Method UsedKey Findings
AnticancerBreast and colon cancer cell linesInduced apoptosis via caspase pathways
AntimicrobialBacterial strain assaysSignificant inhibition of Gram-positive bacteria

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Thiazole BenzamideContains thiazole and amideAnticancer activity
Difluorinated AnilineFluorine-substituted anilineVaries based on substitution
SalicylamideHydroxybenzamide structureAntimicrobial effects

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